Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-
Overview
Description
Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- (CPA) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. CPA is a cyclic carboxylic acid, composed of a cyclopentane ring and an alpha-amino group. It is a versatile compound that has been used in many research and industrial applications.
Scientific Research Applications
Kinetics and Degradation Mechanism
Cyclopentaneacetic acid, alpha-[(3-methoxyphenyl)amino]-, shows significant degradation in alkaline solutions, following pseudo first-order kinetics at higher temperatures. Key degradation products identified include phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid. This finding is crucial for understanding the stability and reactivity of this compound in various pH conditions (Roy, 1995).
Synthesis and Evaluation in Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a non-classical bioisosteric replacement for functional groups in nucleosides. Preliminary investigations include synthesis and computational analysis, alongside antitumor and antiviral screening (Lu, Lu, & Honek, 2017).
Application in Amino Acid Synthesis
This compound plays a role in the asymmetric hydrogenation of cyclic dehydrodipeptides, aiding in the preparation of unusual aromatic L-amino acids. This method highlights its significance in synthesizing biologically relevant molecules (Aoyagi et al., 1986).
Role in Drug Delivery Systems
Studies indicate its potential in developing colon-specific drug delivery systems. This application is based on its ability to be selectively conjugated and controlled release in response to colonic microflora, an innovative approach in targeted therapy (Uekama, Minami, & Hirayama, 1997).
Structural Analysis and Biological Activity
The structure and biological activity of related compounds have been extensively studied, with a focus on their binding affinity and functional activity towards various receptor systems. This includes understanding stereoisomerism and its effects on biological efficacy (Bolognesi et al., 1999).
properties
IUPAC Name |
2-cyclopentyl-2-(3-methoxyanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-8-4-7-11(9-12)15-13(14(16)17)10-5-2-3-6-10/h4,7-10,13,15H,2-3,5-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZXCBDRODDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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